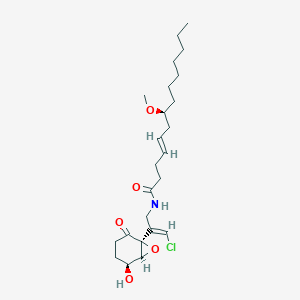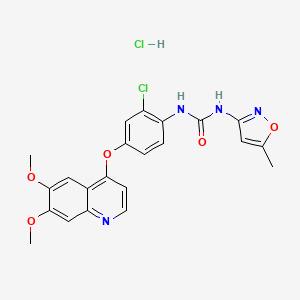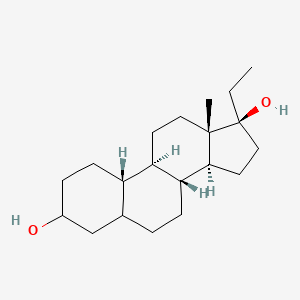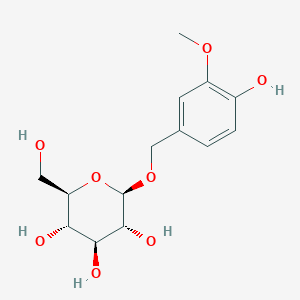
Vanillyl beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vanillyl beta-D-glucopyranoside is a monosaccharide derivative that is vanillyl alcohol attached to a beta-D-glucopyranosyl residue at position 1. It is a beta-D-glucoside, a monosaccharide derivative and a member of guaiacols. It derives from a vanillyl alcohol.
Scientific Research Applications
Synthetic Applications
Vanillyl beta-D-glucopyranoside has been synthesized and utilized in various chemical processes. For instance, Winter et al. (2015) explored the chemoenzymatic synthesis of beta-D-glucosides, including vanillyl 4-O-beta-D-glucopyranoside, using cellobiose phosphorylase from Clostridium thermocellum. They highlighted the synthesis of various beta-glucosides and noted that the stability and efficiency of the biocatalyst could be drastically improved for synthesis processes (Winter et al., 2015). Mastihubová and Poláková (2016) described a mild glycosylation method to prepare bioactive natural p-hydroxyphenylalkyl β-D-glucopyranosides, including vanillyl β-D-glucopyranoside, using a highly efficient synthetic approach (Mastihubová & Poláková, 2016).
Biodegradation Studies
The compound has also been a subject in biodegradation studies. Céspedes et al. (1997) reported the isolation and characterization of a bacterial consortium capable of degrading vanillyl-beta-D-glucopyranoside, providing insights into the catabolism of aryl-beta-D-glycosides in lignin biodegradation (Céspedes et al., 1997).
Enzymatic Synthesis and Activity Studies
The enzymatic synthesis of vanillyl beta-D-glucopyranoside and its analogs has been a focus of several studies. Veličković et al. (2012) synthesized a novel glucoside of vanillyl alcohol and explored the key reaction factors for the transglucosylation reaction, finding that this compound possesses antioxidant activity and stability in the gastrointestinal tract (Veličković et al., 2012). Dimitrijević et al. (2012) conducted a kinetic study of transglucosylation of vanillyl alcohol, demonstrating the efficiency of the reaction and proposing a reaction mechanism (Dimitrijević et al., 2012).
Antioxidant and Neuroprotective Activities
Vanillyl beta-D-glucopyranoside has been associated with antioxidant and neuroprotective activities. For example, Kim et al. (2011) studied the effects of vanillyl alcohol, a component of vanillyl beta-D-glucopyranoside, on dopaminergic MN9D cells and found that it protected against apoptosis by relieving oxidative stress and modulating the apoptotic process, indicating its potential for treatment of neurodegenerative diseases (Kim et al., 2011).
properties
Molecular Formula |
C14H20O8 |
|---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(4-hydroxy-3-methoxyphenyl)methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C14H20O8/c1-20-9-4-7(2-3-8(9)16)6-21-14-13(19)12(18)11(17)10(5-15)22-14/h2-4,10-19H,5-6H2,1H3/t10-,11-,12+,13-,14-/m1/s1 |
InChI Key |
XNUBWLDOGBNCKT-RKQHYHRCSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)COC2C(C(C(C(O2)CO)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




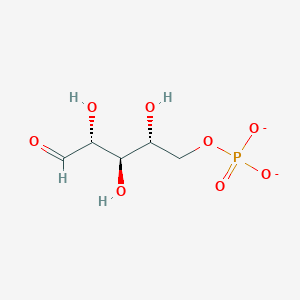


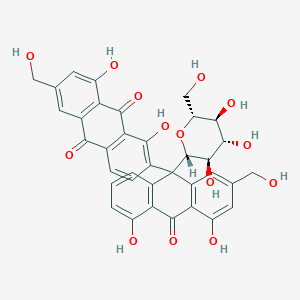

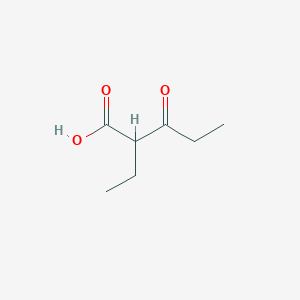
![Pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1259144.png)

![1-[(Z)-but-2-en-2-yl]-2,8,10-trichloro-9-hydroxy-3-methoxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B1259146.png)
